molecular formula C18H17ClFNO6 B2439369 [(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE CAS No. 386262-42-6

[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE

Cat. No.: B2439369
CAS No.: 386262-42-6
M. Wt: 397.78
InChI Key: AXKZUOHWDONCCA-UHFFFAOYSA-N
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Description

[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE: is a complex organic compound that features both aromatic and aliphatic components

Properties

IUPAC Name

[2-(2-chloro-4-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO6/c1-24-14-6-10(7-15(25-2)17(14)26-3)18(23)27-9-16(22)21-13-5-4-11(20)8-12(13)19/h4-8H,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKZUOHWDONCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves a multi-step process. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then esterified with [2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.

Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the presence of the chloro and fluoro groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-Iodobenzoic acid: Similar in having an aromatic ring with a halogen substituent.

    2-Fluorodeschloroketamine: Shares the presence of a fluorine atom and a complex aromatic structure.

Uniqueness: The uniqueness of [(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE lies in its combination of chloro and fluoro substituents, which confer distinct chemical and biological properties. This dual substitution pattern is less common and can lead to enhanced reactivity and specificity in various applications.

Biological Activity

[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a complex organic compound that has garnered interest in various fields of biological and medicinal research. This compound features a unique molecular structure characterized by the presence of chlorinated and fluorinated aromatic rings, along with a carbamoyl group and methoxy substituents. Its potential biological activity makes it a candidate for further investigation in therapeutic applications, particularly in oncology and enzymatic inhibition.

Chemical Structure and Properties

The molecular formula of [(2-chloro-4-fluorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is C15H18ClFNO5C_{15}H_{18}ClFNO_5. The presence of multiple functional groups contributes to its reactivity and interaction with biological targets.

Chemical Structure:

  • Chlorine and Fluorine Substituents: These halogens often enhance the lipophilicity and metabolic stability of compounds.
  • Carbamoyl Group: This moiety is known for its ability to participate in hydrogen bonding and can influence the compound's interaction with enzymes.
  • Methoxy Groups: The three methoxy substituents can modulate the electronic properties of the molecule, affecting its biological activity.

The mechanism of action of [(2-chloro-4-fluorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is likely multifaceted, involving interactions with specific enzymes or receptors. Preliminary studies suggest that this compound may inhibit certain enzymatic pathways relevant to cancer progression and inflammation.

  • Enzyme Inhibition: The compound may interact with tyrosinase, an enzyme involved in melanin production, which has implications in skin cancer treatments. Research indicates that compounds containing similar motifs have shown promise as tyrosinase inhibitors .
  • Receptor Modulation: It may also modulate receptors involved in inflammatory responses, potentially providing therapeutic benefits in inflammatory diseases.

In Vitro Studies

Recent studies have explored the biological activity of related compounds featuring the 3-chloro-4-fluorophenyl motif. These investigations have revealed:

  • Tyrosinase Inhibition: Compounds with similar structures have demonstrated significant inhibitory effects on tyrosinase activity, suggesting a potential for use in skin-related disorders .
  • Cytotoxicity Assays: Initial cytotoxicity assays indicate that derivatives of this compound exhibit selective toxicity towards cancer cell lines while sparing normal cells.

Case Studies

  • Anti-Cancer Activity: A study focused on the synthesis of derivatives containing the 3-chloro-4-fluorophenyl group showed enhanced potency against various cancer cell lines compared to standard chemotherapeutic agents. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Inflammation Models: In animal models of inflammation, administration of this compound resulted in a marked reduction in inflammatory markers, supporting its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand the unique properties of [(2-chloro-4-fluorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
Compound AC15H18ClFNO5C_{15}H_{18}ClFNO_5Moderate tyrosinase inhibition
Compound BC14H17ClFNO5C_{14}H_{17}ClFNO_5High cytotoxicity against melanoma
Compound CC15H19ClFNO5C_{15}H_{19}ClFNO_5Anti-inflammatory properties

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